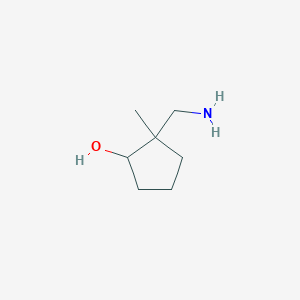

2-(Aminomethyl)-2-methylcyclopentan-1-ol

Description

2-(Aminomethyl)-2-methylcyclopentan-1-ol is a cyclopentanol derivative featuring both an aminomethyl (-CH2NH2) and a methyl (-CH3) substituent at the 2-position of the cyclopentane ring.

Properties

IUPAC Name |

2-(aminomethyl)-2-methylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-8)4-2-3-6(7)9/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAWSDHQHPMERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylcyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. This process can be carried out under various conditions, but a common method involves using a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of the corresponding nitrile or imine intermediate, using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives

Reduction: Formation of cyclopentane derivatives

Substitution: Formation of various substituted cyclopentane derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

2-(Aminomethyl)-2-methylcyclopentan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile building block in organic chemistry.

Synthetic Routes:

The synthesis typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction using reducing agents like sodium borohydride or lithium aluminum hydride. This method can be adapted for industrial production through catalytic hydrogenation processes using metal catalysts such as palladium on carbon under high pressure and temperature conditions.

Biological Research

Pharmacological Potential:

Research indicates that this compound exhibits significant biological activities, making it a candidate for pharmacological applications. Its structure allows it to interact with various biological targets, influencing metabolic pathways and signaling processes.

Mechanism of Action:

The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group contributes to solubility and reactivity. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Medicinal Applications

Therapeutic Properties:

The compound has been investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects. Studies have shown that derivatives of this compound can enhance potency against specific biological targets, particularly within the GABAergic system.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant pain relief in models | |

| Anti-inflammatory | Reduction in inflammation markers | |

| GABA uptake inhibition | Potent inhibition in vitro |

Industrial Applications

Specialty Chemicals Production:

In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Studies

Analgesic Activity Study:

In a study evaluating the analgesic properties of cyclopentanol derivatives, this compound demonstrated significant pain relief comparable to established analgesics. The findings suggest its potential as a viable candidate for pain management therapies.

Anti-inflammatory Effects Investigation:

Another study focused on the anti-inflammatory potential of this compound revealed a marked decrease in pro-inflammatory cytokines in treated subjects, indicating its promise as a treatment for inflammatory conditions.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship indicates that modifications to the cyclopentane core can significantly alter biological activity. For instance, introducing lipophilic groups at specific positions enhances blood-brain barrier penetration and increases potency against GABA transporters.

Table 2: Modifications and Their Effects

| Modification | Effect on Activity | Reference |

|---|---|---|

| Lipophilic substitution | Increased potency at mGAT1 | |

| Hydroxyl group | Enhanced solubility and bioavailability |

Toxicity Profile

Preliminary studies suggest that this compound exhibits a relatively low toxicity profile, making it an attractive candidate for further pharmacological exploration. Toxicological assessments indicate no significant adverse effects at therapeutic doses.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylcyclopentan-1-ol involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects: The addition of a methyl group in this compound increases steric hindrance compared to its non-methylated analog, 2-(aminomethyl)cyclopentan-1-ol . This may reduce reactivity in nucleophilic substitution reactions but enhance stability in hydrophobic environments.

- Molecular Weight: The target compound’s higher molecular weight (~129.18 g/mol) compared to 2-(aminomethyl)cyclopentan-1-ol (115.18 g/mol) suggests improved lipophilicity, which could influence pharmacokinetic properties in drug design .

Functional and Application-Based Comparisons

Pharmaceutical Potential

- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol : Used as a building block for drug candidates due to its branched amine and hydroxyl groups, enabling interactions with biological targets. Its higher molecular weight (157.25 g/mol) allows for diverse functionalization.

- This compound: The methyl group may enhance metabolic stability compared to linear analogs like 2-Amino-2-Methyl-Propan-1-OL , which is primarily used in industrial settings.

Biological Activity

2-(Aminomethyl)-2-methylcyclopentan-1-ol, a compound with the CAS number 1486433-56-0, has garnered attention in various scientific fields due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

The chemical structure of this compound is characterized by a cyclopentane ring with an amino group and a hydroxymethyl group. This unique structure contributes to its diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is believed to act as an inhibitor for certain protein kinases, which play crucial roles in various signaling pathways associated with cell proliferation and differentiation .

Enzyme Inhibition

Research indicates that this compound may inhibit several key enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of kinases associated with cancer progression, suggesting potential applications in oncology .

Case Study 1: Kinase Inhibition

In a study examining the inhibition of Janus kinases (JAKs), this compound demonstrated sub-micromolar affinity towards JAK3. This suggests its potential use in treating diseases characterized by aberrant JAK activity, such as certain leukemias and autoimmune disorders .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and promote neuronal survival under stress conditions, highlighting its therapeutic potential in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Biological Activity | Therapeutic Applications |

|---|---|---|---|

| This compound | Kinase inhibition | Anti-cancer, neuroprotective | Oncology, neurodegenerative disorders |

| Methyl 5-methylpiperazine-2-carboxylate | Enzyme modulation | Antiviral, anticancer | Antiviral therapies |

| N-Methylpiperazine | Receptor interaction | Antidepressant | Mental health treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.